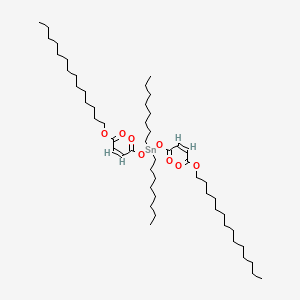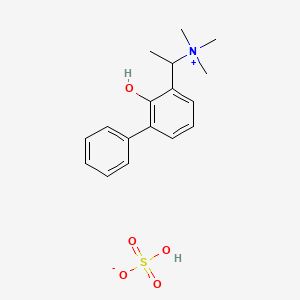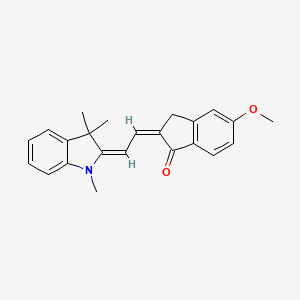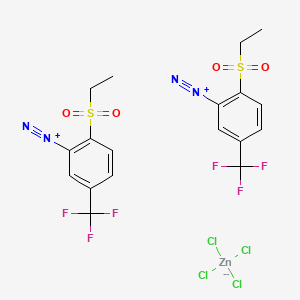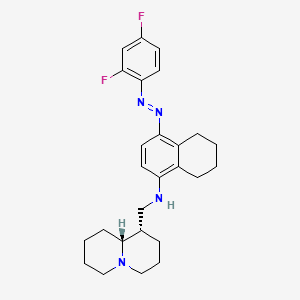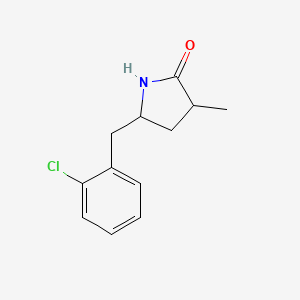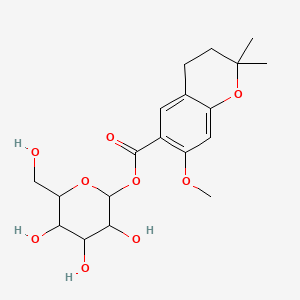
Macrophyllside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrophyllside C is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are compounds that consist of a sugar molecule bonded to another functional group via a glycosidic bond. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macrophyllside C typically involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Macrophyllside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Macrophyllside C has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Macrophyllside C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and oxidative stress. The compound may also interact with enzymes and receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Macrophyllside C can be compared with other glycosides such as:
Macrophyllside A: Similar in structure but differs in the sugar moiety attached.
Macrophyllside B: Similar in structure but differs in the aglycone part of the molecule.
Uniqueness
This compound is unique due to its specific biological activities and the particular plant species it is derived from
Properties
CAS No. |
113270-96-5 |
|---|---|
Molecular Formula |
C19H26O9 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylate |
InChI |
InChI=1S/C19H26O9/c1-19(2)5-4-9-6-10(12(25-3)7-11(9)28-19)17(24)27-18-16(23)15(22)14(21)13(8-20)26-18/h6-7,13-16,18,20-23H,4-5,8H2,1-3H3 |
InChI Key |
IHYDHDVDMSIEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



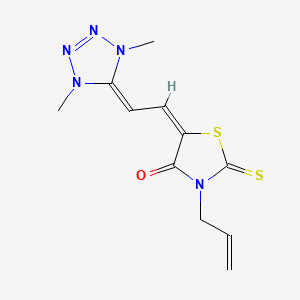


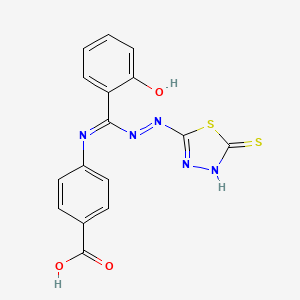
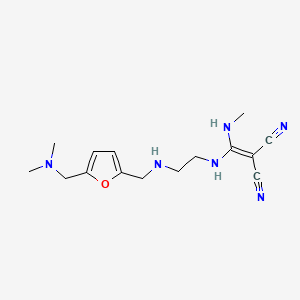
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
